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molecular formula C5H4N2O2 B072724 4-Nitropyridine CAS No. 1122-61-8

4-Nitropyridine

Cat. No. B072724
M. Wt: 124.1 g/mol
InChI Key: FEXIEMAAKBNTFK-UHFFFAOYSA-N
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Patent
US05648496

Procedure details

4-Nitropyridine (124 mg, 1 mmol) and O-methylhydroxylamine (71 mg, 1.5 mmol) were dissolved in DMF (2 ml), and a resulting solution was added dropwise to a DMF solution (3 ml) containing potassium tert-butoxide (336 mg, 3 mmol) and zinc (II) chloride (136 mg, 1 mmol) at 25° C. After completion of the addition, the resulting mixture was at 25° C. for one hour and an aqueous saturated ammonium chloride solution (50 ml) was added, followed by extraction with ethyl acetate (80 ml). A resulting organic layer was dried over anhydrous magnesium sulfate, and then isolated and purified by subjecting to silica gel thin layer chromatography (eluent: ethyl acetate/hexane=1/1] to obtain 35 mg of 3-amino-4-nitropyridine (yield: 25%).
Quantity
124 mg
Type
reactant
Reaction Step One
Quantity
71 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
336 mg
Type
reactant
Reaction Step Two
Quantity
136 mg
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1)([O-:3])=[O:2].CO[NH2:12].CC(C)([O-])C.[K+].[Cl-].[NH4+]>CN(C=O)C.[Cl-].[Zn+2].[Cl-].C(OCC)(=O)C.CCCCCC>[NH2:12][C:5]1[CH:6]=[N:7][CH:8]=[CH:9][C:4]=1[N+:1]([O-:3])=[O:2] |f:2.3,4.5,7.8.9,10.11|

Inputs

Step One
Name
Quantity
124 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=NC=C1
Name
Quantity
71 mg
Type
reactant
Smiles
CON
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
336 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
136 mg
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate (80 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
A resulting organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
isolated
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=NC=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 35 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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